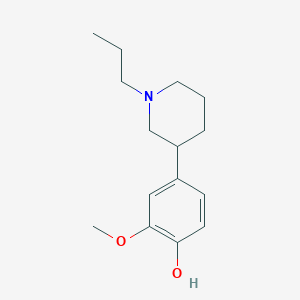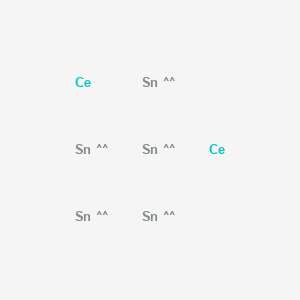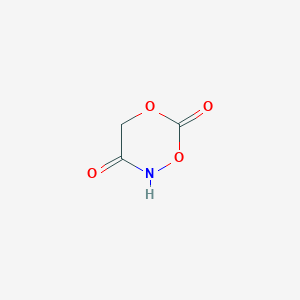![molecular formula C12H13ClOS B14317841 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride CAS No. 112233-98-4](/img/structure/B14317841.png)
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride is an organic compound that features a thiophene ring attached to a cyclohexene structure with a carbonyl chloride functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride typically involves the reaction of thiophene derivatives with cyclohexene intermediates. One common method includes the Friedel-Crafts acylation of thiophene with cyclohex-3-ene-1-carbonyl chloride under acidic conditions . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia (NH3), ethanol (C2H5OH), or thiophenol (C6H5SH) are used under basic or neutral conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, amides, esters, and thioesters .
Applications De Recherche Scientifique
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as conductive polymers and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
Methylcyclohexene: Used as a reagent or intermediate to derive other organic compounds.
Thiophene Derivatives: Compounds containing thiophene rings with various substituents, used in materials science and pharmaceuticals.
Uniqueness
2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride is unique due to its combination of a thiophene ring and a cyclohexene structure with a reactive carbonyl chloride group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
112233-98-4 |
|---|---|
Formule moléculaire |
C12H13ClOS |
Poids moléculaire |
240.75 g/mol |
Nom IUPAC |
2-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C12H13ClOS/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1,3-5,7,9,11H,2,6,8H2 |
Clé InChI |
JCSUCPZQJGMFFG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C=C1)CC2=CC=CS2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)

![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)


![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)


![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
silanol](/img/structure/B14317819.png)
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)
